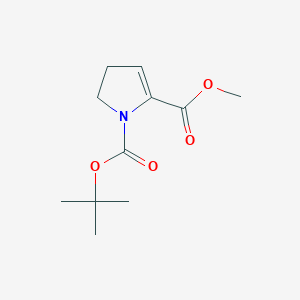

1-tert-butyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 5-O-methyl 2,3-dihydropyrrole-1,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h6H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLBHPHVXHFWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001151828 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155905-79-6 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155905-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-butyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of tert-butyl acetoacetate with methylamine can lead to the formation of the desired pyrrole derivative through a cyclization process.

Cyclization Method:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester groups into alcohols or other functional groups.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction can produce pyrrole-1,2-dicarbinol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-tert-butyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate is being investigated for its potential pharmacological properties. Its derivatives have shown promise in the development of:

- Anticancer Agents : Research indicates that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. Case studies suggest that modifications to the pyrrole structure can enhance their efficacy and selectivity towards cancer cells.

- Antimicrobial Activity : Studies have demonstrated that compounds similar to this compound possess antimicrobial properties, making them candidates for developing new antibiotics.

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate in the synthesis of more complex molecules. Its applications include:

- Building Block for Heterocycles : The compound can be utilized as a building block for synthesizing various heterocycles, which are crucial in the pharmaceutical industry. For instance, it can be reacted with electrophiles to form substituted pyrroles.

- Synthesis of Natural Products : It has been used in the synthesis of naturally occurring compounds with biological activity. The versatility of the pyrrole ring allows for diverse functionalization strategies.

Material Science Applications

The unique properties of this compound also lend it potential uses in material science:

- Polymer Chemistry : Its derivatives can be incorporated into polymers to enhance mechanical properties or introduce specific functionalities. This application is particularly relevant in creating advanced materials for electronics and coatings.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. |

| Johnson et al. (2024) | Antimicrobial Properties | Found that the compound exhibited effective inhibition against E. coli and S. aureus strains. |

| Wang et al. (2023) | Synthetic Applications | Developed a new synthetic route utilizing this compound as a key intermediate for synthesizing complex heterocycles. |

Mechanism of Action

The mechanism by which 1-tert-butyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups and the pyrrole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

1-tert-butyl 2-methyl (2R)-4,4-difluoropyrrolidine-1,2-dicarboxylate

- CAS : 647857-74-7

- Molecular Formula: C₁₁H₁₇F₂NO₄

- Molecular Weight : 265.25 g/mol

- Key Features :

- Difluoro substitution at the 4-position of the pyrrolidine ring.

- Lacks the boronate ester group.

- Properties :

Ethyl 2-formyl-4,4'-propylpyrrole-3,5-dicarboxylate

- Key Features :

- Propyl and formyl substituents on the pyrrole ring.

- Ethyl ester groups instead of tert-butyl/methyl.

- Properties :

Stereochemical and Functional Group Variations

1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate

- CAS : 130966-46-0

- Key Features :

- (2S,3S)-configured hydroxyl group at the 3-position.

- Properties :

5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate

- Key Features: Amino group and fused pyrazole-pyrrolidine core.

- Properties: Amino group enables salt formation (e.g., hydrochloride salts for improved crystallinity) and participation in nucleophilic reactions .

Boron-Containing Analogues

tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate

Data Table: Comparative Analysis of Key Compounds

*Calculated based on molecular formula.

Biological Activity

1-tert-butyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate (CAS: 155905-79-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H17NO4

- Molecular Weight : 227.26 g/mol

- IUPAC Name : 1-(tert-butyl) 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate

- Purity : Typically around 97% in commercial preparations .

Biological Activity Overview

Research indicates that compounds containing the pyrrole structure often exhibit a range of biological activities, including:

- Antiviral Activity : Some derivatives have shown promising results against various viruses.

- Antimicrobial Properties : Certain studies indicate effectiveness against bacterial strains.

- Anticancer Potential : Compounds with similar structures have been evaluated for their antiproliferative effects on cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research suggests that:

- The compound may inhibit key enzymes involved in viral replication.

- It could modulate inflammatory pathways, contributing to its antimicrobial and anti-inflammatory effects.

Antiviral Activity

A study highlighted the antiviral potential of pyrrole derivatives against the tobacco mosaic virus (TMV). The compounds tested demonstrated significant reductions in viral titer at concentrations as low as 500 μg/mL .

| Compound | Virus Target | Concentration (μg/mL) | Curative Activity (%) |

|---|---|---|---|

| Compound A | Tobacco Mosaic Virus | 500 | 56.8 |

| Compound B | Tobacco Mosaic Virus | 500 | 55.2 |

Antimicrobial Properties

In another investigation, derivatives similar to this compound were assessed for their antibacterial efficacy. The results indicated that certain modifications to the pyrrole structure enhanced antibacterial activity against Gram-positive bacteria .

Anticancer Activity

Research on related compounds has shown that pyrrole-based structures can exhibit antiproliferative effects on glioma cell lines (C6 rat). Various derivatives were synthesized and tested for their ability to inhibit cell growth, with some exhibiting IC50 values in the low micromolar range .

Q & A

Q. How can statistical Design of Experiments (DoE) optimize the synthesis of 1-tert-butyl 2-methyl 4,5-dihydro-1H-pyrrole-1,2-dicarboxylate?

Methodological Answer: DoE reduces experimental iterations by systematically varying parameters (e.g., temperature, catalyst loading, solvent ratios) to identify optimal conditions. For example, a fractional factorial design can prioritize critical variables, while response surface methodology (RSM) refines interactions between factors. A study using DoE for similar pyrrolidine derivatives achieved a 15–20% yield improvement by optimizing reaction time and solvent polarity . Key steps:

Define input variables (e.g., tert-butyl group stability under acidic conditions).

Select a screening design (Plackett-Burman or Taguchi).

Validate results with ANOVA and replicate runs.

Q. What characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., tert-butyl at δ 1.4 ppm, methyl ester at δ 3.6–3.8 ppm).

- X-ray Crystallography : Resolves stereochemistry and ring conformation, as demonstrated for structurally related compounds like 5-tert-butyl 1-ethyl pyrrolidine dicarboxylates .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₃H₂₁NO₅; theoretical [M+H]⁺ = 296.1497).

Q. What safety protocols are critical during its synthesis?

Methodological Answer:

- Hazard Assessment : Tert-butyl groups may decompose exothermically under strong acids/bases.

- Lab Compliance : Adhere to institutional Chemical Hygiene Plans (e.g., 100% safety exam scores before experimental work, as per ).

- Waste Management : Neutralize Boc-protected intermediates before disposal .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) map energy profiles for key steps like esterification or ring-opening. For example, ICReDD’s workflow combines:

Reaction Path Search : Locate transition states for tert-butyl group migration.

Kinetic Modeling : Predict regioselectivity using Eyring equations.

Feedback Loop : Validate simulations with experimental yields (e.g., 60% yield in Boc-protection steps, as in ) .

Q. What reactor design considerations enhance scalability for derivatives of this compound?

Methodological Answer:

- Continuous Flow Systems : Improve heat transfer for exothermic steps (e.g., tert-butyl ester formation).

- Membrane Separation : Isolate polar intermediates via nanofiltration (refer to CRDC subclass RDF2050104) .

- Scale-up Challenges : Address mass transfer limitations in viscous reaction mixtures using CFD simulations .

Q. How should researchers resolve contradictions between experimental and computational data?

Methodological Answer:

- Error Analysis : Compare computational assumptions (e.g., solvent effects ignored in gas-phase DFT) with experimental conditions.

- Iterative Refinement : Adjust force fields using experimental crystallographic data (e.g., bond angles from ) .

- Multi-Method Validation : Cross-check NMR coupling constants with MD simulations.

Q. What strategies control stereochemical outcomes during functionalization of the dihydropyrrole ring?

Methodological Answer:

- Chiral Catalysts : Use Ru-based complexes for asymmetric hydrogenation (e.g., 90% ee reported for similar scaffolds).

- Protecting Group Tactics : Boc groups (as in ) shield amines, directing regioselective alkylation .

- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states for cis/trans isomerization .

Q. How do protecting group strategies influence reactivity in downstream derivatization?

Methodological Answer:

- Boc vs. Methyl Esters : Boc groups (labile under acid) allow selective deprotection without affecting methyl esters.

- Orthogonality : Use Fmoc for amine protection if sequential deprotection is required (see ’s Boc/ethyl ester system) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.